molecular formula C7H8F2N2 B3320635 [5-(Difluoromethyl)pyridin-2-YL]methanamine CAS No. 1256806-69-5

[5-(Difluoromethyl)pyridin-2-YL]methanamine

Cat. No.: B3320635
CAS No.: 1256806-69-5
M. Wt: 158.15
InChI Key: KMOPLSZLZJHVFJ-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)pyridin-2-YL]methanamine (CAS: 954112-81-3) is a pyridine-based methanamine derivative featuring a difluoromethyl substituent at the 5-position of the pyridine ring. This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its molecular formula is C₇H₈F₂N₂, with a molecular weight of 158.15 g/mol . The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, aligning with the broader pharmaceutical benefits of fluorine incorporation .

Properties

IUPAC Name

[5-(difluoromethyl)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOPLSZLZJHVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyridine with difluoromethylamine under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of [5-(Difluoromethyl)pyridin-2-YL]methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Difluoromethyl)pyridin-2-YL]methanamine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to yield various reduced forms.

    Substitution: It can participate in substitution reactions where the difluoromethyl or methanamine groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [5-(Difluoromethyl)pyridin-2-YL]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays .

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable in the synthesis of products with specific desired characteristics .

Mechanism of Action

The mechanism of action of [5-(Difluoromethyl)pyridin-2-YL]methanamine involves its interaction with specific molecular targets. The difluoromethyl group and methanamine group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Isomers: 5- vs. 6-Difluoromethyl Substitution

The positional isomer [6-(Difluoromethyl)pyridin-2-yl]methanamine (CAS: 1211519-39-9) shares the same molecular formula (C₇H₈F₂N₂ ) and weight (158.15 g/mol ) but places the difluoromethyl group at the pyridine’s 6-position . Key differences include:

  • Synthetic Accessibility : The 5-substituted derivative is more commonly utilized in drug discovery, as evidenced by its availability in commercial catalogs (e.g., AK Scientific ), whereas the 6-substituted variant is less frequently reported.

Non-Fluorinated Analog: Pyridin-2-ylmethanamine

Key contrasts include:

  • Lipophilicity : The difluoromethyl group increases logP by ~0.5–1.0 units, improving membrane permeability .
  • Basicity: Fluorine’s electron-withdrawing effect reduces the amine’s basicity (pKa ~7.5 vs. ~9.0 for non-fluorinated analogs), enhancing bioavailability .

Heterocyclic Variants: Pyrimidine-Based Methanamines

1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride (CAS unspecified, C₈H₁₅Cl₂N₃ , MW: 224.13 g/mol) replaces the pyridine ring with pyrimidine . Differences include:

  • Hydrogen Bonding : Pyrimidine’s additional nitrogen may strengthen interactions with target proteins.
  • Solubility : The dihydrochloride salt form increases aqueous solubility compared to free amines.

Fluorinated Derivatives with Alternative Substituents

[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine (CAS: 1134946-79-4, C₁₂H₁₁FN₂O, MW: 218.23 g/mol) introduces a fluorophenoxy group at the pyridine’s 4-position .

  • Metabolic Stability: Fluorine on the phenyl ring may slow oxidative metabolism compared to non-fluorinated phenoxy analogs.

Pharmacologically Relevant Analogs: Pexidartinib

Pexidartinib hydrochloride (CAS: 1029044-16-3) incorporates a pyridin-2-ylmethanamine fragment modified with chloro and trifluoromethyl groups.

Data Tables

Table 1: Structural and Physical Properties of Selected Methanamine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Fluorination Type Reference
[5-(Difluoromethyl)pyridin-2-YL]methanamine 954112-81-3 C₇H₈F₂N₂ 158.15 5-Difluoromethyl Difluoromethyl
[6-(Difluoromethyl)pyridin-2-yl]methanamine 1211519-39-9 C₇H₈F₂N₂ 158.15 6-Difluoromethyl Difluoromethyl
Pyridin-2-ylmethanamine N/A C₆H₈N₂ 108.14 None None
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine 1134946-79-4 C₁₂H₁₁FN₂O 218.23 4-(2-Fluorophenoxy) Fluorophenoxy
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride N/A C₈H₁₅Cl₂N₃ 224.13 5-Propylpyrimidine None

Research Findings and Implications

  • Fluorine’s Role: The difluoromethyl group in this compound balances lipophilicity and metabolic stability, making it superior to non-fluorinated analogs in drug design .
  • Positional Isomerism : The 5-substituted derivative is synthetically favored over the 6-isomer, likely due to easier regioselective functionalization during synthesis .
  • Salt Forms : Dihydrochloride salts (e.g., 1-(2-propylpyrimidin-5-yl)methanamine) offer enhanced solubility, critical for in vitro assays .

Biological Activity

[5-(Difluoromethyl)pyridin-2-YL]methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The difluoromethyl group enhances the compound's lipophilicity, which can influence its interaction with biological macromolecules, particularly proteins and enzymes. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity and selectivity towards enzymes and receptors, leading to modulation of various metabolic pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains, including MRSA.
AnticancerShows potential in inhibiting cancer cell growth in vitro.
Enzyme InhibitionMay inhibit key metabolic enzymes, impacting disease pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant bacterial infections .
  • Anticancer Properties : In vitro studies demonstrated that this compound could inhibit the growth of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil .
  • Enzyme Interaction Studies : Research involving enzyme assays indicated that the compound could act as a competitive inhibitor for specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that introduce the difluoromethyl group effectively. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.

Synthesis Pathway

The synthesis generally includes:

  • Formation of Pyridine Ring : Utilizing precursors that allow for the introduction of the difluoromethyl group.
  • Substitution Reactions : Employing nucleophilic substitution methods to incorporate the amine functionality.

SAR Insights

Research indicates that variations in substituents on the pyridine ring significantly affect biological activity. For instance:

  • Compounds with additional fluorine atoms often show enhanced potency due to improved binding interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Difluoromethyl)pyridin-2-YL]methanamine
Reactant of Route 2
[5-(Difluoromethyl)pyridin-2-YL]methanamine

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